
1,4-Ethanonaphthalene-5,8-dione, 1,4-dihydro-1,7-dimethoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Ethanonaphthalene-5,8-dione, 1,4-dihydro-1,7-dimethoxy- is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique structural properties and reactivity, making it a valuable subject of study in organic chemistry and related disciplines.
准备方法
Synthetic Routes and Reaction Conditions: 1,4-Ethanonaphthalene-5,8-dione, 1,4-dihydro-1,7-dimethoxy- can be synthesized through a Diels-Alder reaction involving cyclopentadiene and 1,4-benzoquinone . This reaction typically requires controlled conditions, including specific temperatures and solvents, to ensure the desired product is obtained with high purity and yield.
化学反应分析
Types of Reactions: 1,4-Ethanonaphthalene-5,8-dione, 1,4-dihydro-1,7-dimethoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of methoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Conditions for substitution reactions often involve Lewis acids like aluminum chloride.
Major Products: The major products formed from these reactions include various quinone and hydroquinone derivatives, which have their own unique properties and applications.
科学研究应用
1,4-Ethanonaphthalene-5,8-dione, 1,4-dihydro-1,7-dimethoxy- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for its antioxidant properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 1,4-Ethanonaphthalene-5,8-dione, 1,4-dihydro-1,7-dimethoxy- exerts its effects involves interactions with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to donate electrons and neutralize free radicals. This compound can also interact with enzymes and proteins, influencing biochemical pathways related to oxidative stress and cellular metabolism.
相似化合物的比较
1,4-Benzoquinone: Shares similar quinone structure but lacks the ethanonaphthalene framework.
Hydroquinone: A reduced form of quinone with similar reactivity but different applications.
Methoxyquinone: Contains methoxy groups but differs in the overall structure.
Uniqueness: 1,4-Ethanonaphthalene-5,8-dione, 1,4-dihydro-1,7-dimethoxy- is unique due to its specific structural arrangement, which imparts distinct reactivity and properties. Its combination of methoxy groups and the ethanonaphthalene framework makes it particularly versatile in various chemical reactions and applications.
属性
CAS 编号 |
58785-59-4 |
|---|---|
分子式 |
C14H14O4 |
分子量 |
246.26 g/mol |
IUPAC 名称 |
1,4-dimethoxytricyclo[6.2.2.02,7]dodeca-2(7),4,9-triene-3,6-dione |
InChI |
InChI=1S/C14H14O4/c1-17-10-7-9(15)11-8-3-5-14(18-2,6-4-8)12(11)13(10)16/h3,5,7-8H,4,6H2,1-2H3 |
InChI 键 |
KARQFGIQGYGQMK-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=O)C2=C(C1=O)C3(CCC2C=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


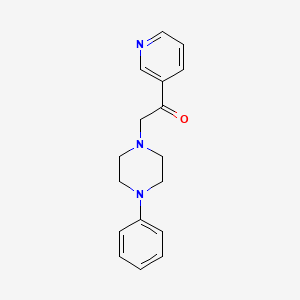

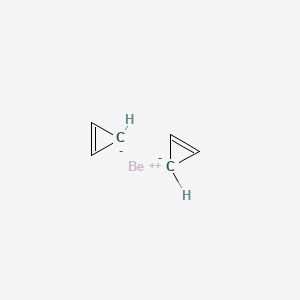
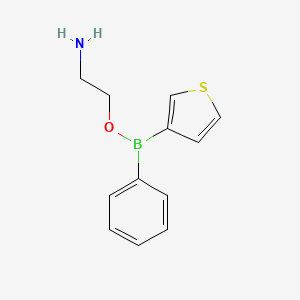
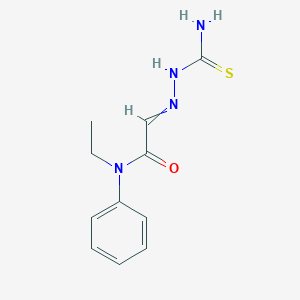
![2-(3-Chlorophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14612647.png)
![Tert-butyl 2-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]acetate](/img/structure/B14612649.png)
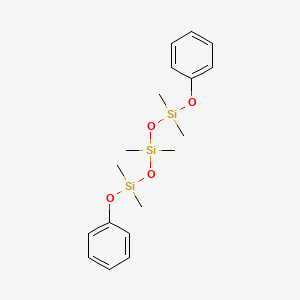

![Benzenamine, 4,4'-[(2-nitrophenyl)methylene]bis[N,N-dimethyl-](/img/structure/B14612662.png)
![N-[2-Amino-5-(methanesulfonyl)phenyl]acetamide](/img/structure/B14612668.png)
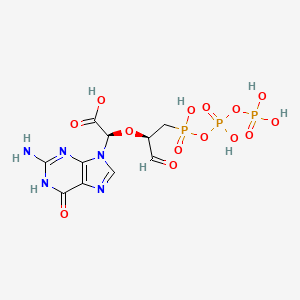
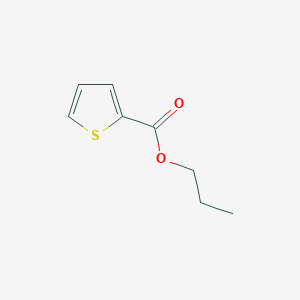
![1-Butanone, 4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-1-phenyl-](/img/structure/B14612707.png)
